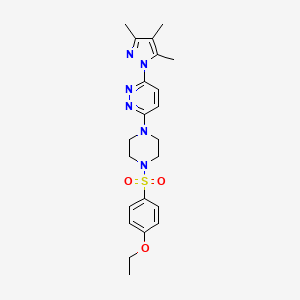![molecular formula C13H23NO2 B2385345 N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide CAS No. 1215769-78-0](/img/structure/B2385345.png)
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a promising compound for the treatment of various neurological disorders, including addiction, epilepsy, and anxiety.
Scientific Research Applications
Selective Hydrogenation and Catalysis
One area of application for cyclohexanecarboxamide derivatives involves selective hydrogenation processes. For instance, the selective hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide production, highlights the relevance of cyclohexane-based compounds in industrial chemistry. A catalyst made of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity for this reaction under mild conditions (Wang et al., 2011).
Drug Design and Receptor Binding
Cyclohexanecarboxamide structures are significant in the development of pharmaceuticals. For example, modifications to the cyclohexyl ring in drugs have been studied for their effects on binding to muscarinic receptors, indicating the potential for designing compounds with specific pharmacological properties (Barbier et al., 1995).
Combustion Chemistry and Fuel Research
Research into the combustion of methylcyclohexane, a simple alkylated cyclohexane, underscores the importance of understanding the combustion chemistry of cyclohexane derivatives for developing kinetic models of fuels and improving fuel efficiency (Wang et al., 2014).
Materials Science and Polymerization
Cyclohexanecarboxamide derivatives also find applications in materials science, particularly in the polymerization of columnar stacks of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives. This research highlights the potential for using cyclohexane derivatives in creating novel polymeric materials with specific structural and functional properties (Masuda et al., 2003).
Synthesis and Analytical Chemistry
The synthesis and characterization of cyclohexanecarboxamide derivatives play a crucial role in analytical chemistry, providing insights into the structure-activity relationships and enabling the development of new compounds with tailored properties. For example, the synthesis of azetidine-2,4-diones via photocyclization of N-formyl-N-methyl α,β-unsaturated amides demonstrates the versatility of cyclohexane derivatives in synthetic chemistry (MaruyamaKazuhiro et al., 1980).
properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-12(11-6-2-1-3-7-11)14-10-13(16)8-4-5-9-13/h11,16H,1-10H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXIDJLQKPOIPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2(CCCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



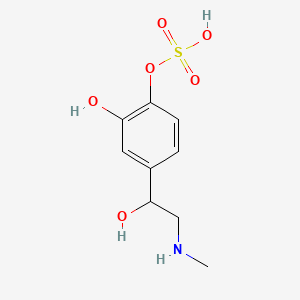
![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)
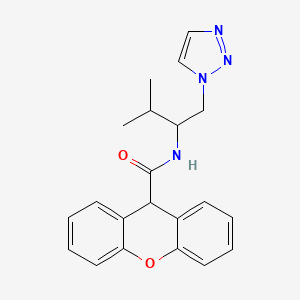
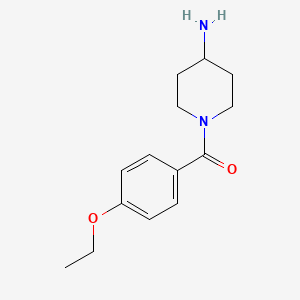
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)
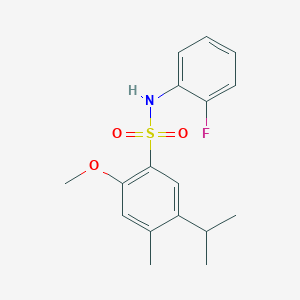
![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![N-[(4-Hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2385278.png)
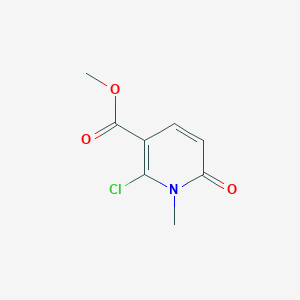
![3-(2-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2385280.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
